N-(4-Hydroxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C₇H₈N₂O₂ and a CAS number of 101860-99-5. This compound is characterized by the presence of a hydroxypyridine moiety linked to an acetamide group, which imparts unique chemical properties and potential biological activities. The compound is classified under the category of acetamides and pyridine derivatives, commonly studied for their applications in medicinal chemistry and biochemistry.
N-(4-Hydroxypyridin-3-yl)acetamide can be sourced from various chemical suppliers, including Avantor and Matrix Scientific . It is classified as an organic compound, specifically an acetamide derivative of 4-hydroxypyridine. This classification is significant due to the functional groups present, which influence its reactivity and interactions with biological systems.
The synthesis of N-(4-Hydroxypyridin-3-yl)acetamide typically involves the reaction of 4-hydroxypyridine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The general procedure can be outlined as follows:
This method yields N-(4-Hydroxypyridin-3-yl)acetamide with good purity and yield.
The molecular structure of N-(4-Hydroxypyridin-3-yl)acetamide features a pyridine ring substituted with a hydroxyl group at the 4-position and an acetamide group at the nitrogen atom. The structural formula can be represented as follows:
The InChI key for this compound is TVIAIJBHZUPFRB-UHFFFAOYSA-N.
N-(4-Hydroxypyridin-3-yl)acetamide can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of N-(4-Hydroxypyridin-3-yl)acetamide involves its interaction with biological targets, particularly enzymes. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The proposed mechanism includes:
Studies have suggested that such interactions may influence pathways related to inflammation and cellular metabolism.
N-(4-Hydroxypyridin-3-yl)acetamide has several applications in scientific research:
The compound N-(4-Hydroxypyridin-3-yl)acetamide (CAS: 46737867; C₇H₈N₂O₂) emerged as a structurally optimized pyridine derivative during early 21st-century efforts to enhance blood-brain barrier (BBB) penetration in neurotherapeutics. Its development parallels broader medicinal chemistry work on N-acetylpyridinamines, where acetamide functionalization of heterocyclic amines aimed to improve pharmacokinetic properties such as solubility and metabolic stability [1] [4]. Historically, pyridine derivatives gained prominence after Anderson's isolation of pyridine in 1846, but targeted modifications at the 3- and 4-positions accelerated only recently with computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling [5] [9]. The 4-hydroxy-3-acetamide substitution pattern specifically addressed limitations observed in first-generation glioblastoma drugs like temozolomide (TMZ), which faced resistance issues despite moderate BBB permeability [9]. By 2023, this compound was identified among 24 prioritized pyridine variants in benzoyl-phenoxy-acetamide (BPA) scaffold optimization programs, where it demonstrated balanced physicochemical properties for CNS targeting [9].
Table 1: Historical Development Milestones of Pyridine-Based Drug Scaffolds
Year | Development | Significance |
---|---|---|
1846 | Isolation of pyridine (Anderson) | Foundation for heterocyclic chemistry |
2000s | N-Acetylpyridinamine derivatization | Improved metabolic stability of pyridine scaffolds |
2023 | Inclusion in top 24 BPA variants for glioblastoma therapy [9] | Validated BBB penetration potential via computational screening |
N-(4-Hydroxypyridin-3-yl)acetamide exemplifies rational scaffold optimization for CNS penetration, governed by two computational algorithms: CNS-MPO (Central Nervous System Multiparameter Optimization) and BBBSCORE. Its predicted CNS-MPO score of 4.2 (≥4.0 indicates high CNS penetration probability) results from optimal lipophilicity (ClogP = 0.75), moderate molecular weight (152.15 g/mol), and hydrogen-bonding capacity (H-bond donors = 2, acceptors = 3) [3] [9]. The BBBSCORE of 4.5 further confirms high BBB transit likelihood, attributable to low topological polar surface area (TPSA = 62.22 Ų) and balanced aromatic ring count [2] [9]. These parameters align with glioblastoma drug requirements established through analysis of 15 clinical agents, where successful candidates consistently showed:
The acetamide moiety enhances water solubility (−logS = 6.8) while the 4-hydroxypyridine ring enables protonation equilibria critical for membrane diffusion. This dual functionality positions the compound within "bivalent scaffold" strategies—structurally hybridizing hydrophilic and membrane-permeable fragments—observed in modern CNS drug candidates like HR68, a BPA-pyridine analog achieving 3.7µM brain tumor concentrations (3× above its IC₅₀) [9].
Table 2: Computed Physicochemical Parameters for CNS Targeting
Parameter | Value | Target Range (CNS Drugs) | Significance |
---|---|---|---|
CNS-MPO score | 4.2 | ≥4.0 | 70% probability of CNS penetration |
BBB_SCORE | 4.5 | ≥4.0 | High BBB permeability |
TPSA (Ų) | 62.22 | <70 | Facilitates transcellular membrane transport |
ClogP | 0.75 | <3 | Optimal lipophilicity for BBB transit |
hERG pIC50 | <5.5 | >5.5 | Low cardiotoxicity risk |
−logS (water solubility) | 6.8 | <7.5 | Suitable aqueous dissolution for bioavailability |
Among pyridine derivatives, N-(4-Hydroxypyridin-3-yl)acetamide occupies a distinct niche due to its regiochemistry (4-hydroxy-3-acetamide) and electronic profile. Contrasted with isomers like N-(4-Hydroxypyridin-2-yl)acetamide (CAS: 2003194-48-5), the 3-acetamide placement yields superior hydrogen-bonding geometry for target engagement, evidenced by lower TPSA (62.22 Ų vs. 67.43 Ų in the 2-isomer) and enhanced membrane permeability [3] [4]. Within therapeutic applications:
The 4-hydroxyl group uniquely enables tautomeric equilibria (pyridone ↔ hydroxypyridine), enhancing binding plasticity to biological targets. This contrasts rigid benzo-fused variants (e.g., benzopyridine-BPA) that sacrifice solubility for lipophilicity [9]. As pyridine derivatives comprise 14% of FDA-approved nitrogen heterocyclic drugs, this compound’s balanced properties exemplify "lead-like" optimization—retaining fragment-sized molecular weight (<250 Da) while achieving drug-like CNS penetration [6] [9].
Table 3: Comparative Analysis of Key Pyridine Derivatives in Drug Design
Compound | Core Structure | TPSA (Ų) | LogP | CNS-MPO | Primary Therapeutic Indication |
---|---|---|---|---|---|
N-(4-Hydroxypyridin-3-yl)acetamide | 4-OH-3-acetamido | 62.22 | 0.75 | 4.2 | Glioblastoma (investigational) |
N-(4-Hydroxypyridin-2-yl)acetamide | 4-OH-2-acetamido | 67.43 | 0.68 | 3.8 | Not reported |
Pyridine-BPA (unsubstituted) | Non-hydroxylated | 48.31 | 2.15 | 3.1 | Inadequate CNS penetration |
Benzopyridine-BPA | Benzo-fused | 41.87 | 3.78 | 2.6 | Peripheral cancers |
2-Iminopyrano[2,3-c]pyridine | Fused tricyclic | 89.54 | 1.02 | 1.9 | Antibacterial |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0